molecular formula C6H6N2S2 B6236045 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole CAS No. 2742653-01-4

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B6236045
CAS No.: 2742653-01-4
M. Wt: 170.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring and a but-3-yn-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of 1,3,4-thiadiazole with but-3-yn-2-ylsulfanyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiadiazole derivatives.

  • Substitution: Generation of azido-thiadiazole derivatives.

Scientific Research Applications

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole has found applications in various scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiadiazole derivatives, such as 2-(phenylsulfanyl)-1,3,4-thiadiazole and 2-(ethylsulfanyl)-1,3,4-thiadiazole.

  • Uniqueness: The presence of the but-3-yn-2-ylsulfanyl group imparts unique chemical and biological properties to this compound, distinguishing it from other thiadiazole derivatives.

Properties

CAS No.

2742653-01-4

Molecular Formula

C6H6N2S2

Molecular Weight

170.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.